molecular formula C3H6ClFO B6250093 (2R)-1-chloro-3-fluoropropan-2-ol CAS No. 189937-18-6

(2R)-1-chloro-3-fluoropropan-2-ol

Cat. No.: B6250093
CAS No.: 189937-18-6
M. Wt: 112.5
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Description

(2R)-1-Chloro-3-fluoropropan-2-ol is a chiral secondary alcohol with halogen substituents at the 1- and 3-positions of the propane backbone. Its molecular formula is C₃H₆ClFO, with a molecular weight of 112.53 g/mol . The compound’s IUPAC name is 1-chloro-3-fluoropropan-2-ol, and it is identified by CAS number 453-11-2 . The stereochemistry at the 2-position (R-configuration) may influence its reactivity and biological interactions, though most available data pertain to the racemic mixture .

This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing alkylating agents or fluorinated drug candidates . Its structure combines a chlorine atom (a strong leaving group) and a fluorine atom (which enhances metabolic stability), making it a versatile building block in organic synthesis.

Properties

CAS No.

189937-18-6

Molecular Formula

C3H6ClFO

Molecular Weight

112.5

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include halogen-substituted propan-2-ol derivatives, as investigated in multivariate studies of bis-alkylating moieties . These compounds differ in halogen type (F, Cl, Br, I) and substitution patterns, which directly impact their physicochemical properties and reactivity. Below is a comparative table:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2R)-1-chloro-3-fluoropropan-2-ol Cl (1), F (3) C₃H₆ClFO 112.53 Pharmaceutical intermediates; balanced reactivity due to Cl (leaving group) and F (electron-withdrawing)
1,3-Difluoropropan-2-ol F (1), F (3) C₃H₆F₂O 108.08 High polarity; limited leaving group ability; used in fluorinated polymer synthesis
1-Bromo-3-fluoropropan-2-ol Br (1), F (3) C₃H₆BrFO 157.44 Stronger alkylating agent due to Br’s superior leaving group ability; higher molecular weight
1,3-Dichloropropan-2-ol Cl (1), Cl (3) C₃H₆Cl₂O 128.99 High reactivity in nucleophilic substitutions; potential toxicity limits pharmaceutical use
2-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol Aromatic Cl/F substituents C₉H₇ClF₄O 242.60 Specialty chemical with enhanced steric bulk; used in agrochemicals

Reactivity and Electronic Effects

  • Halogen Influence : Chlorine’s electronegativity (3.0) and polarizability make it a better leaving group than fluorine (4.0), favoring nucleophilic substitution at the 1-position in this compound. Fluorine’s electron-withdrawing nature stabilizes adjacent bonds, reducing unintended side reactions .
  • Bulkier analogs (e.g., bromine or iodinated derivatives) show reduced solubility but higher reactivity in non-polar media .

Research Findings and Trends

Semiempirical quantum chemistry studies (e.g., AM1 method) have evaluated electronic descriptors (e.g., dipole moments, HOMO-LUMO gaps) for these compounds, correlating substituents with reactivity . For example:

  • Dipole Moments : Fluorine’s electronegativity increases dipole moments in 1,3-difluoropropan-2-ol (≈2.5 D) compared to the target compound (≈2.1 D).
  • Lipophilicity (LogP) : Chlorine’s presence raises LogP values, enhancing membrane permeability in drug candidates .

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